2-Bromo-1,3-bis-dibromomethyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-bis-dibromomethyl-benzene is an organic compound with the molecular formula C8H5Br5 It is a brominated derivative of benzene, characterized by the presence of bromine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-bis-dibromomethyl-benzene typically involves the bromination of 1,3-bis-dibromomethyl-benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure the selective bromination of the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or distillation techniques to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-bis-dibromomethyl-benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative reactions can lead to the formation of more complex brominated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction and oxidation reactions can produce different brominated compounds .
Scientific Research Applications
2-Bromo-1,3-bis-dibromomethyl-benzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis-dibromomethyl-benzene involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(dibromomethyl)benzene
- 1,3-Bis(dibromomethyl)benzene
- 1,4-Bis(dibromomethyl)benzene
Uniqueness
2-Bromo-1,3-bis-dibromomethyl-benzene is unique due to the specific positioning of the bromine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
135590-51-1 |
---|---|
Molecular Formula |
C8H5Br5 |
Molecular Weight |
500.64 g/mol |
IUPAC Name |
2-bromo-1,3-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7-8H |
InChI Key |
CVEIWLXYEJNDAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Br)Br)Br)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.